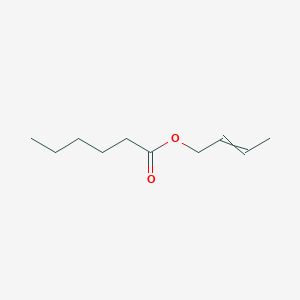

Hexanoic acid, 2-butenyl ester

Description

Significance within the Field of Volatile Esters and Small Molecules

Volatile esters are fundamental to the aroma and flavor profiles of many fruits and flowers. nih.govnih.gov They are a significant class of small molecules that contribute to the sensory characteristics of a wide array of natural products. nih.gov The presence and concentration of specific esters can define the unique scent of a banana, apple, or pineapple. google.comthegoodscentscompany.comchemicalbook.com The biological significance of these compounds extends beyond sensory perception; they can act as signaling molecules in plant-pollinator interactions and defense mechanisms. nih.gov Some volatile organic compounds, including esters, have also been investigated for their potential antimicrobial activities. nist.govsld.cu

Buten-2-yl hexanoate (B1226103), as a member of this class, is significant due to its structural attributes. The presence of a carbon-carbon double bond introduces a degree of rigidity and specific stereochemistry (E/Z isomerism) that can influence its volatility, odor profile, and interaction with biological receptors compared to its saturated counterpart, butyl hexanoate. nih.gov While specific research into the biological activities of buten-2-yl hexanoate is limited, the broader class of unsaturated esters is a focal point in flavor chemistry and chemical ecology.

Historical and Evolving Research Perspectives on Unsaturated Esters

The study of esters as key components of fruit aromas has a long history, with early research focusing on the identification of the volatile constituents of various fruits. google.com Initially, research was largely descriptive, identifying the major esters present in different species. Over time, with the advent of more sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS), researchers have been able to identify hundreds of volatile compounds, including a wide variety of unsaturated esters, in a single fruit. redalyc.orgredalyc.org

The research perspective has evolved from simple identification to a more functional understanding of these molecules. Current research delves into the biosynthetic pathways of unsaturated esters in plants and microorganisms, exploring the roles of enzymes such as alcohol acyltransferases (AATs) and carboxylesterases (CXEs) that control their formation and degradation. google.com Furthermore, there is a growing interest in the genetic and environmental factors that influence the production of these volatile compounds, with an eye toward manipulating these pathways to enhance the flavor and aroma of fruits and other food products. nih.govjfda-online.com The development of spectrophotometric methods for the analysis of functional groups has also contributed to the characterization of esters in various matrices. scielo.br

Strategic Research Imperatives and Knowledge Gaps

Despite the advancements in the study of volatile esters, significant knowledge gaps remain, particularly for less common compounds like buten-2-yl hexanoate. A primary challenge is the comprehensive characterization of the vast number of esters found in nature and the elucidation of their specific biological functions.

Key research imperatives include:

Comprehensive Profiling: While the presence of buten-2-yl hexanoate can be confirmed through analytical techniques, its natural occurrence, particularly in common fruits and other biological systems, is not well-documented in readily available scientific literature. Detailed profiling of its presence across a wider range of species is needed.

Biological Activity: There is a lack of research into the specific biological activities of buten-2-yl hexanoate. Investigating its potential role in plant defense, as an insect pheromone, or its antimicrobial properties could reveal novel applications.

Sustainable Synthesis: The development of efficient and sustainable methods for the synthesis of specific unsaturated esters, including buten-2-yl hexanoate, is a key area of interest for the flavor and fragrance industry. nih.gov This includes biocatalytic methods and processes based on green chemistry principles.

Addressing these knowledge gaps will not only enhance our fundamental understanding of buten-2-yl hexanoate but also potentially unlock new applications for this and other related unsaturated esters in the food, fragrance, and agricultural industries.

Detailed Research Findings

While specific research dedicated solely to buten-2-yl hexanoate is sparse, some data can be gleaned from chemical databases and inferred from studies on related compounds.

Spectral Data:

Spectroscopic data is available for the characterization of buten-2-yl hexanoate. This data is critical for its unambiguous identification in complex mixtures.

Table 2: Available Spectroscopic Data for Buten-2-yl Hexanoate

| Spectroscopic Technique | Availability/Reference |

|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Data available in the NIST Mass Spectrometry Data Center. nih.gov |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectrum available via SpectraBase. nih.gov |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available via SpectraBase. nih.gov |

The mass spectrum of a compound provides a unique fragmentation pattern that can be used as a chemical fingerprint. For buten-2-yl hexanoate, the GC-MS data available in public libraries like NIST is essential for its identification in volatile compound analyses of natural products. nih.gov Similarly, ¹³C NMR and IR spectroscopy provide detailed information about the carbon skeleton and functional groups present in the molecule, confirming its structure as an unsaturated ester. nih.gov

Synthesis:

The synthesis of esters is a well-established area of organic chemistry. Buten-2-yl hexanoate can be synthesized via Fischer esterification, which involves the acid-catalyzed reaction of hexanoic acid with 2-buten-1-ol. While specific patents for the synthesis of buten-2-yl hexanoate are not readily found, methods for similar esters are well-documented and could be adapted. For instance, the synthesis of other hexanoate esters and unsaturated esters often involves azeotropic removal of water to drive the reaction to completion. redalyc.org

Natural Occurrence and Biological Role:

The natural occurrence of buten-2-yl hexanoate is not widely reported in major studies of common fruit volatiles. However, related compounds are frequently identified. For example, a study on the volatile compounds of Morinda royoc L. fruit identified 3-methyl-3-butenyl hexanoate, an isomer of buten-2-yl hexanoate. redalyc.orgredalyc.org Another study on noni fruit (Morinda citrifolia) also identified 3-methyl-3-buten-1-yl hexanoate. The presence of these isomers suggests that the biosynthetic pathways for producing unsaturated hexanoate esters exist in these plants. It is plausible that buten-2-yl hexanoate may be present as a minor component in some natural sources but has not yet been specifically identified or quantified in published research. The biological role of buten-2-yl hexanoate remains an open area for investigation.

Structure

2D Structure

Properties

CAS No. |

94291-54-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[(E)-but-2-enyl] hexanoate |

InChI |

InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h4,6H,3,5,7-9H2,1-2H3/b6-4+ |

InChI Key |

GVNVILDVKWMWLW-GQCTYLIASA-N |

Canonical SMILES |

CCCCCC(=O)OCC=CC |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Buten 2 Yl Hexanoate

Distribution in Plant and Fungal Volatilomes

The study of plant and fungal volatile organic compounds, or volatilomes, reveals a vast chemodiversity that plays a crucial role in ecological interactions. Esters, as a class of compounds, are significant contributors to the characteristic aromas of fruits, flowers, and other plant tissues.

Identification in Fruit Maturation and Ripening Processes

For instance, research on the fruit of Morinda citrifolia (noni) has identified related isomers such as 3-methyl-3-buten-1-yl hexanoate (B1226103). fragranceu.compherobase.comthegoodscentscompany.com Studies on noni fruit at different ripening stages indicate that the concentrations of these unsaturated esters can change significantly, suggesting that esterification processes are dynamic during maturation. fragranceu.com In some cases, the concentration of these butenyl hexanoate isomers decreases as the fruit transitions from ripe to over-ripe. fragranceu.comthegoodscentscompany.com

The following table details the occurrence of isomers of buten-2-yl hexanoate in fruits during ripening:

| Fruit Species | Isomer of Buten-2-yl Hexanoate Identified | Ripening Stage Observation |

| Morinda citrifolia (Noni) | 3-methyl-3-buten-1-yl hexanoate | Concentration significantly decreased from ripe to over-ripe stages. fragranceu.comthegoodscentscompany.com |

| Morinda royoc | 3-methyl-3-butenyl hexanoate | Amount significantly higher in the over-ripe stage compared to the mature stage. bioone.org |

Presence in Other Botanical Matrices (e.g., Vegetables, Flowers)

Buten-2-yl hexanoate, under its synonym 2-butenyl hexanoate, has been identified as a floral scent compound in the family Orchidaceae. bioone.orgresearchgate.net The intricate blend of volatiles in orchid flowers is essential for attracting specific pollinators.

Additionally, the isomer 3-methyl-2-butenyl (B1208987) hexanoate has also been detected in the floral scent of Orchidaceae. pherobase.combioone.org In vegetables, research on cauliflower (Brassica oleracea) has noted the presence of 3-methyl-2-buten-1-yl hexanoate in the volatile profile, particularly in response to herbivore feeding. preprints.org

The table below summarizes the presence of buten-2-yl hexanoate and its isomers in various botanical sources.

| Botanical Source | Compound Identified | Family |

| Orchid Flowers | 2-butenyl hexanoate | Orchidaceae bioone.orgresearchgate.net |

| Orchid Flowers | 3-methyl-2-butenyl hexanoate | Orchidaceae pherobase.combioone.org |

| Cauliflower (Brassica oleracea) | 3-methyl-2-buten-1-yl hexanoate | Brassicaceae preprints.org |

Genotype-Specific Variations and Environmental Influences on Volatile Profiles

Specific research detailing genotype-specific variations and environmental influences on the production of buten-2-yl hexanoate is currently unavailable. However, it is a well-established principle in plant science that the volatile profiles of plants are significantly affected by both genetic makeup and external environmental factors.

Studies on various plant species, including different cultivars of cauliflower, curly kale, and broccoli, have demonstrated that the composition of emitted volatiles can differ more significantly between genotypes than in response to factors like herbivore feeding. preprints.org Environmental conditions such as drought have also been shown to alter the metabolic pathways in plants like Camellia sinensis (tea plant), leading to changes in the accumulation of volatile compounds. These general principles suggest that the production of buten-2-yl hexanoate, where it occurs, is also likely subject to genetic and environmental modulation.

Buten-2-yl Hexanoate as a Metabolite in Biological Systems

The biosynthesis of esters in plants is a complex process involving precursors from various metabolic pathways. Understanding the origin of buten-2-yl hexanoate requires examining these broader metabolic networks.

Occurrence in Plant Metabolic Pathways

There is no specific information in the current scientific literature that outlines the precise metabolic pathway for the biosynthesis of buten-2-yl hexanoate in plants. Generally, the formation of volatile esters in plants occurs through the esterification of an alcohol with a carboxylic acid, a reaction catalyzed by alcohol acyltransferases (AATs). The precursors for these esters are derived from primary metabolic pathways such as fatty acid and amino acid metabolism. For buten-2-yl hexanoate, the likely precursors would be but-2-en-1-ol (B7822390) and hexanoic acid. Hexanoic acid is a product of the fatty acid synthesis pathway.

Detection in Microbial Metabolomes

Currently, there is no available scientific literature that reports the detection of buten-2-yl hexanoate in microbial metabolomes. While fungi and bacteria are known to produce a wide array of volatile organic compounds, including various esters, the presence of this specific compound has not been documented. Research into the volatile emissions of certain fungi has identified related compounds, but not buten-2-yl hexanoate itself.

Biosynthetic Pathways and Enzymology of Buten 2 Yl Hexanoate

General Principles of Ester Biosynthesis in Biological Systems

Esters are a diverse class of organic compounds responsible for the characteristic aromas and flavors of many fruits and fermented products. Their biosynthesis is a fundamental process in many organisms, relying on the convergence of major metabolic pathways to provide the necessary precursors—an alcohol and an acyl-Coenzyme A (acyl-CoA) molecule. The formation of the ester bond is an energy-dependent process, typically catalyzed by specific enzymes that ensure efficiency and specificity.

Role of Alcohol Acyltransferases and Esterases in Esterification

The final step in the biosynthesis of most volatile esters is catalyzed by members of two main enzyme families: alcohol acyltransferases (AATs) and, to a lesser extent in synthesis, esterases. hmdb.canih.gov

Alcohol Acyltransferases (AATs): AATs are the primary enzymes responsible for ester biosynthesis in a wide range of organisms, including plants and yeasts. nih.gov They catalyze the condensation of an alcohol with an acyl-CoA, a reaction that is thermodynamically favorable due to the high-energy thioester bond in the acyl-CoA substrate. nih.gov This reaction releases Coenzyme A (CoA) and forms the corresponding ester. nih.gov AATs belong to superfamilies like the BAHD family in plants, named after the first four characterized members (BEAT, AHCT, HCBT, DAT). nih.gov These enzymes often exhibit broad substrate specificity, meaning they can accept a variety of alcohol and acyl-CoA substrates, which leads to the production of a wide array of esters in a single organism. nih.gov For example, AATs from different fruits like apple, strawberry, and apricot have been shown to act on a range of C1-C10 aliphatic alcohols and various acyl-CoAs. frontiersin.org

Esterases: Esterases (EC 3.1.1.1) are hydrolases that primarily catalyze the cleavage of ester bonds, a process important for metabolism and detoxification. illinois.edu However, under specific conditions, such as high substrate concentrations (alcohol and organic acid) and low water activity, the reverse reaction—esterification—can be catalyzed by these enzymes. hmdb.ca While the acyltransferase pathway using acyl-CoA is generally considered the main route for biosynthesis, engineering the overexpression of esterases has been explored as a viable alternative for the microbial production of short-chain esters. nih.gov

Contribution of Fatty Acid and Amino Acid Metabolism to Precursor Formation

The precursors required for ester synthesis, alcohols and acyl-CoAs, are supplied by central metabolic pathways, primarily fatty acid and amino acid metabolism.

Fatty Acid Metabolism: This pathway is the principal source of straight-chain acyl-CoAs and their corresponding alcohols. nih.gov Fatty acid synthesis builds up acyl chains from acetyl-CoA. nih.gov Conversely, the β-oxidation of fatty acids breaks them down, producing a variety of short- and medium-chain acyl-CoAs, such as hexanoyl-CoA. hmdb.cafrontiersin.org These acyl-CoAs can then be used directly by AATs. Furthermore, these acyl-CoAs can be reduced by enzymes like acyl-CoA reductases and alcohol dehydrogenases (ADH) to form the corresponding primary alcohols (e.g., hexanol from hexanoyl-CoA). frontiersin.org In some cases, unsaturated fatty acids like linoleic and linolenic acid can be processed through the lipoxygenase (LOX) pathway to generate C6 aldehydes (hexanal, hexenal), which are subsequently reduced by ADH to C6 alcohols (hexanol, hexenols). nih.gov

Amino Acid Metabolism: The catabolism of amino acids is a major source of branched-chain acyl-CoAs and "fusel" alcohols. Amino acids such as leucine, isoleucine, and valine are deaminated and subsequently decarboxylated to yield alcohols like isoamyl alcohol, active amyl alcohol, and isobutanol, respectively. frontiersin.org The carbon skeletons of these amino acids can also be converted into their corresponding branched-chain acyl-CoAs, which then contribute to the formation of branched-chain esters. frontiersin.org

Specific Enzymatic Mechanisms for Buten-2-yl Hexanoate (B1226103) Formation

The biosynthesis of buten-2-yl hexanoate requires two specific precursors: hexanoyl-CoA and 2-buten-1-ol (crotyl alcohol). The formation of this ester depends on the availability of these precursors and an enzyme capable of joining them.

Identification and Characterization of Relevant Enzymes and Gene Clusters

While no single enzyme has been definitively characterized for the exclusive production of buten-2-yl hexanoate, its formation can be inferred from the known activities of AATs and the pathways that generate its precursors.

Hexanoyl-CoA Formation: The hexanoyl-CoA precursor is a standard intermediate in fatty acid metabolism. hmdb.ca In the plant Cannabis sativa, for example, a specific acyl-activating enzyme, CsAAE1, has been identified that efficiently converts free hexanoate into hexanoyl-CoA in the cytoplasm, channeling it towards cannabinoid biosynthesis. nih.govresearchgate.net Similar enzymes are widespread, ensuring a supply of hexanoyl-CoA from the activation of free fatty acids or from the β-oxidation pathway. researchgate.net

2-Buten-1-ol Formation: The biosynthetic pathway for the unsaturated alcohol 2-buten-1-ol is less clearly defined than for saturated or C6 unsaturated alcohols. nist.govnih.gov It is a primary alcohol and has been detected in various natural sources. foodb.cahmdb.ca Its formation may arise from the modification of intermediates in amino acid metabolism or potentially from pathways related to crotonyl-CoA, an intermediate in the β-oxidation of certain fatty acids and the catabolism of lysine (B10760008) and tryptophan. However, specific enzymes for its direct biosynthesis are not well-documented.

Esterification Step: The final condensation of hexanoyl-CoA and 2-buten-1-ol would be catalyzed by an AAT. The broad substrate specificity of many AATs makes this plausible. For instance, the apricot enzyme PaAAT1 has demonstrated high activity with unsaturated C6 alcohols like (E)-2-hexenol and (Z)-3-hexenol. nih.govfrontiersin.org This suggests that AATs can accommodate a double bond in the alcohol substrate. Given that many AATs also readily accept hexanoyl-CoA, it is highly probable that an AAT with a suitable active site, capable of binding both a medium-chain acyl-CoA and a short unsaturated alcohol, is responsible for buten-2-yl hexanoate synthesis. nih.gov

Investigation of Enzyme Kinetics and Substrate Specificity

Detailed kinetic studies on an enzyme specifically producing buten-2-yl hexanoate are not available. However, examining the kinetics of related AATs provides insight into the likely characteristics of such an enzyme. The Michaelis-Menten constants (Kₘ) for the substrates (alcohol and acyl-CoA) and the maximal reaction velocity (Vₘₐₓ) are key parameters. libretexts.org

Studies on kiwifruit AATs, for example, have determined the kinetic parameters for various substrate combinations. These enzymes show a clear preference for certain alcohols and acyl-CoAs, as reflected in their Kₘ values. A lower Kₘ value indicates a higher affinity of the enzyme for that substrate.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (pkat/mg protein) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·mM⁻¹) |

|---|---|---|---|---|---|

| AT16-MPa | Butanol | 7.09 ± 0.65 | 14.00 ± 0.44 | 0.81 ± 0.03 | 0.11 ± 0.01 |

| Hexanol | 1.57 ± 0.22 | 15.11 ± 0.58 | 0.87 ± 0.03 | 0.56 ± 0.09 | |

| Butanoyl-CoA | 0.11 ± 0.01 | 12.56 ± 0.17 | 0.73 ± 0.01 | 6.41 ± 0.61 | |

| Hexanoyl-CoA | 2.85 ± 0.38 | 23.12 ± 1.13 | 1.34 ± 0.07 | 0.47 ± 0.07 | |

| AT16-MPc | Ethanol | 34.65 ± 4.51 | 1.83 ± 0.09 | 0.11 ± 0.01 | 0.003 ± 0.0004 |

| Butanol | 10.05 ± 1.05 | 1.89 ± 0.07 | 0.11 ± 0.004 | 0.01 ± 0.001 | |

| Butanoyl-CoA | 1.25 ± 0.21 | 2.11 ± 0.09 | 0.12 ± 0.01 | 0.10 ± 0.02 | |

| Hexanoyl-CoA | 4.01 ± 0.38 | 1.89 ± 0.06 | 0.11 ± 0.003 | 0.03 ± 0.003 |

As shown in the table, AT16-MPa has a higher affinity (lower Kₘ) for butanol, hexanol, and butanoyl-CoA compared to AT16-MPc. It also displays higher catalytic efficiency (kcat/Kₘ) with these substrates. An enzyme responsible for buten-2-yl hexanoate synthesis would likely exhibit similar kinetic behavior, with specific affinities for 2-buten-1-ol and hexanoyl-CoA.

Metabolic Engineering Strategies for Altering Ester Production Profiles

Metabolic engineering offers powerful strategies to enhance or modify the production of specific esters in microorganisms like Saccharomyces cerevisiae. frontiersin.org These strategies typically focus on increasing the precursor supply and boosting the final enzymatic conversion.

Key strategies include:

Overexpression of AATs: Increasing the cellular concentration of a specific AAT is a common and effective method to boost ester production. Overexpressing the ATF1 gene in yeast, for instance, leads to a significant increase in acetate (B1210297) esters and can also impact the production of medium-chain fatty acid ethyl esters like ethyl hexanoate. nih.gov

Increasing Precursor Pools: The production of esters is often limited by the availability of either the alcohol or the acyl-CoA. frontiersin.org

Acyl-CoA Enhancement: To increase the supply of hexanoyl-CoA, engineers can upregulate fatty acid synthesis genes or modify regulatory genes. For example, deleting OPI1, a repressor of phospholipid synthesis, or knocking out genes involved in competing pathways (e.g., β-oxidation via POX1 or storage lipid formation) can redirect metabolic flux towards fatty acid and acyl-CoA production. illinois.edusemanticscholar.org

Alcohol Enhancement: Similarly, pathways leading to the desired alcohol can be upregulated. For fusel alcohols, this involves engineering amino acid biosynthetic or catabolic pathways. For straight-chain alcohols, this could involve expressing heterologous enzymes that convert fatty acyl-CoAs to alcohols.

Eliminating Competing Pathways: Deleting genes for pathways that consume the desired precursors can increase their availability for ester synthesis. For example, deleting the fatty acyl-CoA ligase gene FAA1 in yeast has been shown to improve ethyl hexanoate production by preventing the degradation of hexanoic acid. dntb.gov.ua

By combining these approaches—such as overexpressing a specific AAT, enhancing the biosynthesis of hexanoyl-CoA, and engineering a pathway for 2-buten-1-ol production—it would be feasible to construct a microbial cell factory for the targeted synthesis of buten-2-yl hexanoate.

Enhancing Biosynthetic Flux for Target Ester Compounds

To achieve high-level production of buten-2-yl hexanoate, it is crucial to enhance the metabolic flux towards its precursors: hexanoyl-CoA and 2-buten-1-ol. This can be achieved through various metabolic engineering strategies aimed at increasing the precursor supply and pulling the flux towards the final product.

Increasing Hexanoyl-CoA Availability:

The biosynthesis of hexanoic acid, and subsequently hexanoyl-CoA, can be achieved through the reversal of the β-oxidation pathway (rBOX). This pathway starts from acetyl-CoA and sequentially adds two-carbon units. Key enzymes in this pathway include thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-enoyl-CoA reductase. Overexpression of the genes encoding these enzymes is a primary strategy to boost hexanoyl-CoA production. For instance, studies have shown that the introduction of a heterologous rBOX pathway into Escherichia coli or Saccharomyces cerevisiae can lead to the accumulation of short- to medium-chain fatty acids.

Further enhancements can be made by:

Increasing the Acetyl-CoA Pool: Overexpression of enzymes like pyruvate (B1213749) dehydrogenase and acetyl-CoA synthetase can increase the intracellular concentration of the primary building block, acetyl-CoA.

Blocking Competing Pathways: Deletion of genes involved in pathways that consume acetyl-CoA, such as those for polyhydroxyalkanoate (PHA) synthesis or fatty acid degradation, can redirect carbon flux towards the rBOX pathway.

Enzyme Engineering: The substrate specificity of the enzymes in the rBOX pathway can be engineered to favor the production of C6 chain lengths.

Increasing 2-Buten-1-ol Availability:

The biosynthesis of 2-buten-1-ol (crotyl alcohol) is less commonly reported in native microbial metabolism. A plausible route is through the modification of the well-characterized butanol pathway. This pathway also starts from acetyl-CoA and proceeds through intermediates like acetoacetyl-CoA and crotonyl-CoA. Crotonaldehyde (B89634), an intermediate in some microbial pathways, can be reduced to 2-buten-1-ol. Therefore, a key strategy is to introduce or engineer an alcohol dehydrogenase that can efficiently catalyze this reduction.

Strategies to enhance the flux towards 2-buten-1-ol include:

Overexpression of Pathway Enzymes: Similar to the hexanoyl-CoA pathway, overexpression of the enzymes leading to crotonyl-CoA is essential.

Selection of a Specific Alcohol Dehydrogenase: Identifying or engineering an alcohol dehydrogenase with high specificity for crotonaldehyde is critical to prevent the formation of byproducts like butanol.

Redox Balance: The synthesis of alcohols is often limited by the availability of reducing equivalents like NADH or NADPH. Co-expression of enzymes that regenerate these cofactors can improve alcohol production.

The following table summarizes key enzymes and potential gene sources for constructing the precursor pathways.

| Enzyme | Function | Potential Gene Source | Pathway |

| Thiolase | Acetyl-CoA to Acetoacetyl-CoA | Cupriavidus necator (bktB) | Hexanoyl-CoA / 2-Buten-1-ol |

| 3-hydroxyacyl-CoA dehydrogenase | Reduction of β-ketoacyl-CoA | Escherichia coli (fadB) | Hexanoyl-CoA / 2-Buten-1-ol |

| Enoyl-CoA hydratase | Dehydration of 3-hydroxyacyl-CoA | Escherichia coli (fadB) | Hexanoyl-CoA / 2-Buten-1-ol |

| Trans-enoyl-CoA reductase | Reduction of enoyl-CoA | Treponema denticola (ter) | Hexanoyl-CoA / 2-Buten-1-ol |

| Alcohol Dehydrogenase | Reduction of Crotonaldehyde | Saccharomyces cerevisiae (various ADHs) | 2-Buten-1-ol |

| Alcohol Acyltransferase | Esterification | Fragaria x ananassa (SAAT) | Buten-2-yl Hexanoate |

Exploring Heterologous Expression Systems for De Novo Synthesis

The choice of a microbial host is critical for the successful de novo synthesis of buten-2-yl hexanoate. Ideal hosts are genetically tractable, grow rapidly on inexpensive substrates, and have well-characterized metabolisms. Escherichia coli and Saccharomyces cerevisiae are the most commonly used chassis organisms for metabolic engineering.

Escherichia coli as a Production Host:

E. coli offers several advantages, including rapid growth, a wealth of genetic tools, and a deep understanding of its metabolic network. The heterologous expression of the rBOX pathway for the production of hexanoic acid has been successfully demonstrated in E. coli. Similarly, pathways for the production of other short-chain alcohols have been engineered in this host.

For the production of buten-2-yl hexanoate, a multi-plasmid system or chromosomal integration can be used to express the necessary genes. A typical strategy would involve:

Plasmid 1: Expressing the genes for the hexanoyl-CoA pathway.

Plasmid 2: Expressing the genes for the 2-buten-1-ol pathway.

Plasmid 3 or Chromosomal Integration: Expressing a suitable alcohol acyltransferase (AAT).

A key challenge in E. coli is ensuring a balanced expression of the multiple heterologous genes to avoid the accumulation of toxic intermediates and to maintain metabolic stability. The use of promoters of varying strengths and inducible expression systems can help to fine-tune the pathway.

Saccharomyces cerevisiae as a Production Host:

The yeast S. cerevisiae is another attractive host, particularly for the production of compounds that may be toxic to bacteria. As a GRAS (Generally Recognized as Safe) organism, it is also preferred for the production of food and flavor compounds. Yeast naturally produces a variety of esters and has a robust fatty acid metabolism that can be engineered.

The strategies for heterologous expression in yeast are similar to those in E. coli, involving the use of expression plasmids or chromosomal integration. One advantage of yeast is its compartmentalization. For example, targeting the hexanoyl-CoA pathway to the mitochondria, where the fatty acid synthesis machinery resides, could enhance precursor supply.

Selection and Engineering of Alcohol Acyltransferases (AATs):

The final step in the biosynthesis of buten-2-yl hexanoate is the condensation of hexanoyl-CoA and 2-buten-1-ol, catalyzed by an AAT. AATs are known for their broad substrate specificity, which is advantageous for producing novel esters. nih.gov For example, the strawberry alcohol acyltransferase (SAAT) from Fragaria x ananassa has been shown to accept a wide range of alcohols and acyl-CoAs. nih.gov

The successful implementation of a de novo synthesis pathway for buten-2-yl hexanoate would likely involve screening a library of AATs from different plant and microbial sources to identify an enzyme with high activity towards hexanoyl-CoA and 2-buten-1-ol. Protein engineering could then be employed to further improve the enzyme's catalytic efficiency and substrate specificity.

The following table outlines key considerations for choosing and engineering a heterologous host.

| Factor | E. coli | S. cerevisiae |

| Growth Rate | Very fast | Fast |

| Genetic Tools | Extensive | Extensive |

| Metabolic Knowledge | Very well-characterized | Well-characterized |

| Tolerance to Products | Can be sensitive to solvents/acids | Generally more tolerant |

| Post-translational Modifications | Limited | Eukaryotic, may be necessary for some enzymes |

| Compartmentalization | Absent | Present (e.g., mitochondria, peroxisomes) |

Synthetic Methodologies and Chemical Transformations of Buten 2 Yl Hexanoate

Chemoenzymatic and Biocatalytic Synthesis Approaches

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild reaction conditions. mdpi.com Enzymes, particularly lipases, are widely utilized for the synthesis of esters like buten-2-yl hexanoate (B1226103) due to their ability to function in non-aqueous media and their broad substrate specificity. mdpi.comresearchgate.net

The enzymatic synthesis of buten-2-yl hexanoate is primarily accomplished through direct esterification or transesterification, catalyzed by lipases (triacylglycerol hydrolases EC 3.1.1.3). mdpi.com These enzymes are effective biocatalysts for creating ester linkages in organic solvents, which is advantageous for solubilizing hydrophobic substrates. nih.gov

In direct esterification, buten-2-ol is reacted with hexanoic acid. The reaction mechanism involves the formation of an acyl-enzyme intermediate. The serine hydroxyl group in the lipase's active site attacks the carboxylic acid, forming the intermediate, which is then attacked by the alcohol (buten-2-ol) to release the final ester product, buten-2-yl hexanoate. mdpi.com

Transesterification is an alternative route where an existing ester (e.g., a simple alkyl hexanoate) is reacted with buten-2-ol. The lipase (B570770) first forms an acyl-enzyme complex with the starting ester, and the acyl group is subsequently transferred to buten-2-ol. nih.gov This method is influenced by parameters such as molar ratio of reactants, temperature, and enzyme concentration. nih.gov

The use of biocatalysts aligns with the principles of "Green Chemistry," as these processes often require lower energy input and avoid the use of hazardous inorganic catalysts. mdpi.com Lipases from various sources, including Candida antarctica, Candida rugosa, and Thermomyces lanuginosus, have been successfully employed for the synthesis of a wide range of flavor and cosmetic esters. nih.govmdpi.comnih.gov

Table 1: Key Features of Enzyme-Mediated Synthesis of Buten-2-yl Hexanoate

Parameter Description Relevance to Buten-2-yl Hexanoate Synthesis Reaction Type Direct Esterification or Transesterification Directly combines buten-2-ol and a hexanoyl source (acid or another ester). Primary Biocatalyst Lipases (e.g., Novozym 435 from Candida antarctica) Known for high stability, broad substrate scope, and efficiency in non-aqueous media. [23, 26] Mechanism Formation of a stable acyl-enzyme intermediate. Ensures a controlled reaction pathway leading to the desired ester. Reaction Conditions Mild temperatures (e.g., 30-60°C) in organic solvents (e.g., hexane) or solvent-free systems. [2, 6] Prevents degradation of the thermally sensitive butenyl moiety and reduces energy consumption. Advantages High selectivity (chemo-, regio-, and stereoselectivity), reduced byproducts, and environmentally friendly. [18, 20] Allows for the potential synthesis of specific isomers with high purity.

Buten-2-ol is a chiral molecule, existing as (R)- and (S)-enantiomers. Biocatalysis offers a significant advantage in its ability to perform stereoselective synthesis, allowing for the production of specific enantiomerically pure isomers of buten-2-yl hexanoate. This is typically achieved through the kinetic resolution of a racemic mixture of buten-2-ol.

In a kinetic resolution process, a lipase selectively catalyzes the esterification of one enantiomer of the alcohol at a much higher rate than the other. nih.gov For instance, when racemic buten-2-ol is reacted with hexanoic acid in the presence of a stereoselective lipase, one enantiomer (e.g., the (R)-enantiomer) will be preferentially converted to its corresponding hexanoate ester, while the other enantiomer (e.g., the (S)-enantiomer) remains largely unreacted.

This process allows for the separation of the resulting mixture to yield one enantiomer of buten-2-yl hexanoate and the unreacted, enantiomerically enriched buten-2-ol. nih.gov The choice of enzyme is critical, as different lipases can exhibit opposite enantioselectivities. researchgate.net This method is a well-established strategy for preparing enantiomerically pure drug intermediates and other chiral building blocks. nih.gov

Table 2: Conceptual Outline of Stereoselective Synthesis via Kinetic Resolution

Step Description Outcome 1. Starting Materials Racemic (R/S)-buten-2-ol and hexanoic acid. A 1:1 mixture of alcohol enantiomers. 2. Biocatalytic Reaction Addition of an enantioselective lipase (e.g., Lipase B from Candida antarctica). The enzyme preferentially acylates one enantiomer. Reaction proceeds until approximately 50% conversion. 3. Reaction Products The reaction vessel contains one enantiomer of buten-2-yl hexanoate (e.g., (R)-buten-2-yl hexanoate) and the unreacted enantiomer of the alcohol (e.g., (S)-buten-2-ol). A mixture of an enantiomerically pure ester and an enantiomerically pure alcohol. 4. Separation Standard chromatographic techniques are used to separate the ester from the unreacted alcohol. Isolation of a specific stereoisomer of buten-2-yl hexanoate.

Organic Synthesis Routes and Catalyst Development

Conventional organic synthesis provides robust and scalable methods for producing esters. These routes typically involve the reaction of an alcohol with a carboxylic acid or its derivative, often requiring a catalyst to achieve reasonable reaction rates and yields.

The most direct organic synthesis route to buten-2-yl hexanoate is the Fischer esterification of buten-2-ol with hexanoic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonates the carbonyl oxygen of the hexanoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. mdpi.com

The reaction is reversible, and water is produced as a byproduct. To drive the equilibrium towards the product side, water is typically removed as it is formed, for instance, by using a Dean-Stark apparatus. However, the use of strong mineral acids can lead to issues such as corrosion, catalyst waste, and side reactions, including dehydration of the buten-2-ol. mdpi.com The yield can also be affected by steric hindrance, as buten-2-ol is a secondary alcohol, which is generally less reactive than a primary alcohol. mdpi.com

Table 3: Comparison of Conventional Acid Catalysts for Esterification

Catalyst Type Advantages Disadvantages Sulfuric Acid (H₂SO₄) Homogeneous, liquid Inexpensive and highly effective. Corrosive, difficult to separate from product, potential for side reactions (e.g., dehydration, charring). p-Toluenesulfonic Acid (p-TsOH) Homogeneous, solid Less corrosive than H₂SO₄, effective catalyst. Requires separation from the reaction mixture, can be costly. Solid Acid Catalysts (e.g., Clays, Resins) Heterogeneous, solid Easily recoverable and reusable, less corrosive, environmentally friendlier. [9, 16] May have lower activity compared to homogeneous catalysts, potential for pore diffusion limitations.

To overcome the limitations of traditional acid catalysts, research has focused on developing novel catalytic systems that are more efficient, selective, and sustainable. These include heterogeneous solid acid catalysts and advanced metal-based systems.

Heterogeneous Solid Acid Catalysts: Materials like acid-treated clays, zeolites, and ion-exchange resins are being used to replace liquid acids. mdpi.com For example, fly ash, an industrial byproduct, has been utilized as a low-cost, unmodified heterogeneous catalyst for esterification. nih.gov Its framework, containing silica (B1680970) and alumina, provides acid sites that facilitate the reaction, and the solid nature of the catalyst allows for easy recovery and recycling. nih.gov

Metal-Free Catalysts: To avoid metal contamination and associated costs, metal-free catalysts have been developed. Tetramethylammonium methyl carbonate (TMC), for instance, serves as a recyclable, metal-free catalyst for transesterification, expanding the range of substrates that can be used compared to traditional metal salt catalysts. thechemicalengineer.com

Transition-Metal Catalysts: Recent advances have focused on transition-metal-catalyzed C–H activation to form esters, providing a highly atom-economical alternative. acs.org For example, rhodium-ruthenium (RhRu) bimetallic oxide clusters have been shown to be highly effective for the cross-dehydrogenative coupling of carboxylic acids with other molecules, using molecular oxygen as the sole oxidant and producing only water as a byproduct. labmanager.com Such systems represent a greener approach to chemical synthesis. labmanager.com

In more complex synthetic challenges, buten-2-yl hexanoate may be formed as part of a larger molecular framework. Multi-step synthesis requires careful planning, often using a strategy known as retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. libretexts.orgyoutube.com

A key consideration in multi-step synthesis is the management of reactive functional groups. youtube.com If a starting material contains multiple functional groups that could react with a given reagent, a "protecting group" strategy may be necessary. For example, if a molecule contained both a carboxylic acid and a more reactive aldehyde, the aldehyde could be temporarily converted into a less reactive acetal (B89532). The carboxylic acid could then be esterified with buten-2-ol, and finally, the acetal protecting group could be removed to regenerate the aldehyde. youtube.com

This approach allows for specific transformations to be carried out in the presence of other sensitive groups, enabling the construction of complex molecules that incorporate the buten-2-yl ester moiety. libretexts.orgyoutube.com Continuous flow systems are also being developed for multi-step synthesis, allowing for sequential reactions where intermediates are generated and used in situ, offering better control over reaction parameters and improving safety and efficiency. vapourtec.com

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic-Mass Spectrometric Techniques for Volatile Analysis

Gas chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of volatile and semi-volatile compounds. This powerful combination allows for the separation of complex mixtures and the definitive identification of individual components.

HS-SPME-GC-MS is a widely adopted, solvent-free technique for the extraction and analysis of volatile compounds from various sample matrices. redalyc.org This method is particularly effective for isolating compounds like buten-2-yl hexanoate (B1226103) from the headspace of a sample, which is the gas phase above the solid or liquid matrix.

The process begins with the exposure of a fused-silica fiber, coated with a specific stationary phase, to the headspace of the sample. Volatile compounds, including buten-2-yl hexanoate, adsorb onto the fiber. The choice of fiber coating, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), is critical for the efficient extraction of target analytes. redalyc.org After an equilibrium or pre-equilibrium period, the fiber is retracted and introduced into the hot injector of a gas chromatograph (GC). The high temperature desorbs the analytes from the fiber onto the GC column, where they are separated based on their boiling points and affinity for the column's stationary phase. Finally, the separated compounds enter a mass spectrometer (MS), which fragments the molecules and generates a unique mass spectrum for each, allowing for positive identification. nih.gov

Table 1: Typical HS-SPME-GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| SPME Fiber | PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | Adsorption of a broad range of volatile compounds, including esters. |

| Extraction Temperature | 40-60 °C | To increase the vapor pressure of analytes, facilitating their transfer to the headspace. |

| Extraction Time | 20-30 min | To allow for sufficient adsorption of analytes onto the fiber. |

| GC Injector Temperature | 250 °C | Ensures rapid thermal desorption of analytes from the SPME fiber. |

| GC Column | DB-Wax or DB-5ms (polar or non-polar) | Separation of volatile compounds based on polarity and boiling point. |

| Carrier Gas | Helium | Inert gas to carry analytes through the GC column. |

| MS Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

For exceptionally complex volatile profiles where standard GC-MS may fall short, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. ucdavis.edu When coupled with a time-of-flight mass spectrometer (TOF-MS), this technique provides a powerful tool for resolving and identifying hundreds or even thousands of compounds in a single analysis. plos.org

In a GC×GC system, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This is achieved using a modulator, which cryogenically traps small, sequential portions of the effluent from the first column and then rapidly injects them onto the second column. The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation. ucdavis.eduplos.org

The use of a TOF-MS is crucial for GC×GC because of its high data acquisition speed, which is necessary to characterize the very narrow peaks (often <100 ms wide) that elute from the second-dimension column. plos.org Furthermore, TOF-MS provides high-quality, unskewed mass spectra, which aids in the deconvolution and identification of components. plos.org For a compound like buten-2-yl hexanoate in a complex matrix, such as essential oils or food aromas, GC×GC-TOF-MS can effectively separate it from isomers and other structurally similar compounds, leading to more accurate identification and quantification. nih.govmonash.edu

Hyphenated Techniques for In-Depth Volatilome Profiling

To gain a deeper understanding of the complete set of volatile organic compounds (the volatilome), researchers often turn to hyphenated techniques that provide additional dimensions of analytical information.

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an emerging technique that couples the separation power of gas chromatography with the distinct analytical capabilities of ion mobility spectrometry. semanticscholar.orgsemanticscholar.org After separation in the GC column, analytes are ionized and enter a drift tube. Inside the tube, under the influence of a constant electric field, ions are separated based on their size, shape, and charge—collectively known as their ion mobility. semanticscholar.org

This technique provides a two-dimensional separation, with one dimension being the GC retention time and the other being the ion drift time. semanticscholar.org This is particularly useful for separating isomeric compounds that may have similar retention times but different shapes, leading to different drift times. GC-IMS is known for its rapid and efficient detection of volatile components, often without the need for extensive sample preparation. semanticscholar.org For buten-2-yl hexanoate, GC-IMS could offer enhanced selectivity and confirmation of identity, especially in complex mixtures where mass spectral data alone might be ambiguous. The technique is highly suitable for analyzing variations in volatile components in applications such as food and beverage quality control. researchgate.net

While mass spectrometry is a powerful universal detector, other specialized detectors can offer advantages in sensitivity, selectivity, or cost for specific compound classes like esters. The choice of detector is crucial and depends on the analytical requirements. phenomenex.com

Flame Ionization Detector (FID): The FID is one of the most common detectors used in gas chromatography and is highly sensitive to organic compounds containing carbon, such as buten-2-yl hexanoate. shimadzu.comsepscience.com It works by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a measurable electrical current. The signal is proportional to the mass of carbon entering the flame, making it an excellent choice for quantitative analysis. phenomenex.com However, it provides little structural information and is a destructive detector, meaning the sample cannot be recovered. chromatographytoday.com

Thermal Conductivity Detector (TCD): The TCD is a universal, non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the column effluent containing the analyte. drawellanalytical.com While less sensitive than the FID, its ability to detect almost any substance makes it useful in certain applications. drawellanalytical.com

Selective Detectors: For specific applications, other detectors can be employed. For instance, a Flame Photometric Detector (FPD) is highly selective for sulfur or phosphorus-containing compounds, while an Electron Capture Detector (ECD) is extremely sensitive to compounds with electronegative functional groups, such as halogenated compounds. shimadzu.comdrawellanalytical.com A Nitrogen-Phosphorus Detector (NPD) is specifically designed to selectively detect nitrogen- and phosphorus-containing compounds. chromatographytoday.com For the routine analysis of buten-2-yl hexanoate, the FID remains the most common and practical choice after mass spectrometry.

Table 2: Comparison of Common GC Detectors for Ester Analysis

| Detector | Principle of Operation | Selectivity | Sensitivity for Esters | Destructive? |

|---|---|---|---|---|

| Mass Spectrometer (MS) | Ionization and separation of fragments based on mass-to-charge ratio. | Universal (provides structural information) | High | Yes |

| Flame Ionization Detector (FID) | Ions produced in a hydrogen flame generate a current. | Organic compounds with C-H bonds | High | Yes |

| Thermal Conductivity Detector (TCD) | Measures change in thermal conductivity of carrier gas. | Universal | Low to Moderate | No |

| Ion Mobility Spectrometry (IMS) | Separation of ions based on mobility in an electric field. | Provides separation based on size and shape | High | No |

Isotopic Labeling and Quantitative Analytical Research for Pathway Elucidation

Understanding how buten-2-yl hexanoate is formed in biological systems, such as in fruits or microorganisms, requires techniques that can trace its biosynthetic pathway. Isotopic labeling is a powerful method for this purpose. nih.gov

In these experiments, a precursor molecule in the suspected biosynthetic pathway is synthesized with a stable isotope, such as carbon-13 (¹³C) or deuterium (²H), at a specific position. This "labeled" precursor is then introduced into the biological system (e.g., a plant or a microbial culture). After a period of incubation, the volatile compounds are extracted and analyzed, typically by GC-MS.

If the biological system uses the labeled precursor to synthesize buten-2-yl hexanoate, the resulting ester will contain the isotopic label. The mass spectrometer can easily detect the increase in mass of the molecular ion and its fragments. By analyzing which parts of the molecule contain the label, researchers can deduce the specific chemical transformations that occurred. For example, to confirm the biosynthesis of buten-2-yl hexanoate from hexanoic acid and buten-2-ol, one could feed the system with ¹³C-labeled hexanoic acid. The subsequent detection of ¹³C in the hexanoate portion of the final ester would provide strong evidence for this pathway. This approach allows for detailed mechanistic insights into the reactions catalyzed by enzymes like terpene synthases and, by extension, ester-forming enzymes. nih.govresearchgate.net

Mechanistic and Theoretical Investigations of Buten 2 Yl Hexanoate Reactivity and Formation

Elucidation of Reaction Mechanisms in Chemical Synthesis Pathways

The chemical synthesis of buten-2-yl hexanoate (B1226103), an unsaturated ester, is primarily achieved through esterification. The elucidation of the reaction mechanism provides a step-by-step molecular-level description of how reactants are converted into products. fiveable.me For buten-2-yl hexanoate, this typically involves the reaction of hexanoic acid with but-2-en-1-ol (B7822390). The most common pathway is acid-catalyzed esterification, often referred to as Fischer esterification.

The mechanism can be detailed as follows:

Protonation of the Carbonyl Oxygen: The carboxylic acid (hexanoic acid) is protonated by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (but-2-en-1-ol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the alcohol's hydroxyl group) to one of the other hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, buten-2-yl hexanoate.

Alternative pathways for synthesizing α,β-unsaturated esters can involve reactions like the Perkow reaction, which forms an enol phosphate, followed by a base-catalyzed rearrangement to yield the desired unsaturated ester with high stereoselectivity. nih.gov This method provides a route to specifically control the geometry (E/Z) of the double bond in the final product. nih.gov

Understanding these mechanisms is crucial for optimizing reaction conditions, such as temperature, catalyst choice, and reactant concentrations, to maximize the yield and purity of buten-2-yl hexanoate. fiveable.me

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry offers powerful tools for investigating the reactivity and formation of molecules like buten-2-yl hexanoate at an electronic level. These theoretical studies complement experimental findings by providing detailed insights into reaction energetics and pathways that are often difficult to observe directly. fiveable.me

Potential Energy Surface Analysis for Esterification and Degradation Reactions

Potential Energy Surface (PES) analysis is a computational method used to map the energy of a chemical system as a function of its geometry. For the esterification reaction to form buten-2-yl hexanoate, PES analysis can identify the lowest energy pathway from reactants to products. researchgate.net This involves calculating the energies of:

Reactants: Hexanoic acid and but-2-en-1-ol.

Transition States: The high-energy structures corresponding to the energy barriers between steps (e.g., the transition state for the nucleophilic attack).

Intermediates: The relatively stable species formed during the reaction, such as the tetrahedral intermediate.

Products: Buten-2-yl hexanoate and water.

By mapping the PES, chemists can determine the activation energy (the energy barrier of the rate-determining step), which is crucial for predicting reaction rates. Similarly, the PES for degradation reactions, such as hydrolysis (the reverse of esterification), can be analyzed to understand the compound's stability and predict its decomposition pathways under various conditions. For instance, studies on the isomerization of similar molecules like butanone have used PES analysis to confirm multiple reaction pathways and identify the most competitive one based on the relative energies of the transition states. researchgate.net

Theoretical Models for Reactivity and Selectivity in Unsaturated Esters

Buten-2-yl hexanoate is an α,β-unsaturated ester, a class of molecules known for having multiple reactive sites. Theoretical models based on Conceptual Density Functional Theory (DFT) are widely used to predict the reactivity and selectivity of these compounds. chemrxiv.org

Key reactivity descriptors include:

Fukui Function (f(r)): This local descriptor helps identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. scirp.org For an unsaturated ester, the Fukui function can predict whether a nucleophile is more likely to attack the carbonyl carbon or the β-carbon of the double bond (as in a Michael addition). chemrxiv.orgscirp.orgrsc.org

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity. scirp.org

Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. chemrxiv.org It is particularly useful for comparing the reactivity of different α,β-unsaturated esters. rsc.org

These theoretical models allow for the rationalization of observed reactivity trends. For example, they can explain why cyclization can increase the reactivity of α,β-unsaturated lactones compared to their acyclic ester counterparts. rsc.org Such models are invaluable for designing selective chemical transformations involving unsaturated esters. acs.orgnih.gov

| Descriptor | Description | Predicted Reactive Sites for Nucleophilic Attack in Buten-2-yl Hexanoate |

| Fukui Function | Identifies local reactivity; a high value indicates a site favorable for nucleophilic attack. scirp.org | Carbonyl Carbon, β-Carbon |

| HOMO-LUMO Gap | A smaller energy gap suggests higher overall molecular reactivity. scirp.org | N/A (Global descriptor) |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of the molecule. chemrxiv.org | N/A (Global descriptor) |

Mechanistic Insights from Biological and Enzymatic Systems

Enzymes, particularly lipases and esterases, are widely used in the synthesis and hydrolysis of esters like buten-2-yl hexanoate, offering high selectivity and mild reaction conditions. acs.orgresearchgate.net Mechanistic studies of these biocatalytic systems provide fundamental insights into their efficiency and specificity. nih.gov

The typical mechanism for lipase-catalyzed esterification follows a two-step "ping-pong" kinetic model involving a catalytic triad (B1167595) of amino acids (commonly Serine, Histidine, and Aspartate/Glutamate) in the enzyme's active site. tudelft.nl

The two main stages are:

Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (hexanoic acid). This leads to the formation of a covalent acyl-enzyme intermediate, and the first product (water, in the case of esterification) is released.

Deacylation: The alcohol (but-2-en-1-ol) enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This step releases the ester product (buten-2-yl hexanoate) and regenerates the free enzyme, ready for another catalytic cycle.

Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can further illuminate this process. For the enzymatic synthesis of a similar ester, geranyl butyrate, QM/MM studies identified the nucleophilic attack in the deacylation step as the rate-limiting step of the entire mechanism. researchgate.net These simulations can also identify key amino acid residues involved in stabilizing the enzyme-substrate complex through hydrogen bonding and other interactions, providing a roadmap for protein engineering efforts to improve catalytic efficiency or alter substrate specificity. researchgate.netnih.gov

| Catalytic Triad Residue | Role in Lipase-Catalyzed Esterification |

| Serine | Acts as the primary nucleophile, attacking the carbonyl carbon of the acid to form the acyl-enzyme intermediate. tudelft.nl |

| Histidine | Acts as a general base, accepting a proton from Serine to increase its nucleophilicity. It then acts as a general acid to protonate the leaving group. tudelft.nl |

| Aspartate/Glutamate | Stabilizes the positive charge on the protonated Histidine residue, orienting it correctly and enhancing its basicity. tudelft.nl |

Ecological and Inter Species Communication Roles of Buten 2 Yl Hexanoate

Function as a Volatile Chemical Signal in Plant Interactions

Volatile organic compounds (VOCs) are fundamental to how plants interact with their environment, mediating relationships with insects, microbes, and other plants. Esters, such as buten-2-yl hexanoate (B1226103), are a significant class of these VOCs, often contributing to the characteristic scent of flowers and fruits. Their roles can range from attracting pollinators to repelling herbivores.

While direct evidence is lacking for buten-2-yl hexanoate, its structural similarity to other known insect attractants or repellents suggests a potential, yet unconfirmed, role in these interactions. The specific composition and concentration of volatile blends are key to their biological activity, and buten-2-yl hexanoate may act synergistically or antagonistically with other compounds to modulate insect behavior.

Table 1: Examples of Hexanoate Esters in Plant Volatiles and Their General Functions

| Compound Name | Plant Source (Example) | General Function |

| Ethyl hexanoate | Apple, Pineapple | Fruity aroma, potential pollinator/frugivore attractant |

| Methyl hexanoate | Strawberry | Component of fruit aroma |

| (Z)-3-Hexenyl hexanoate | Various leaves | Green leaf volatile, potential role in herbivore defense |

This table illustrates the roles of similar compounds, as direct data for buten-2-yl hexanoate is not available.

The function of buten-2-yl hexanoate in communication between plants or between plants and microbes is another area that remains to be elucidated. Plants are known to release VOCs in response to herbivory or pathogen attack, which can be perceived by neighboring plants, priming their defenses. Furthermore, root and leaf exudates containing volatile compounds can influence the composition and activity of the surrounding microbial communities (the phytomicrobiome).

Given the absence of specific studies on buten-2-yl hexanoate in these contexts, its role can only be hypothesized based on the known functions of other volatile esters. It could potentially act as a signal molecule in these complex communication networks, but empirical evidence is required to confirm such a role.

Interconversion and Dynamic Changes within Complex Volatile Profiles during Biological Processes

The emission of plant volatiles is a dynamic process, influenced by developmental stage, time of day, and biotic or abiotic stresses. The biosynthesis of esters involves the enzymatic combination of an alcohol and an acyl-CoA, and the availability of these precursors can lead to changes in the volatile profile.

Information regarding the specific interconversion of buten-2-yl hexanoate from or into other compounds within the plant is not documented. It is plausible that, like other esters, its production is tightly regulated and linked to the metabolic state of the plant. For example, the volatile profiles of fruits change dramatically during ripening, with a general increase in the emission of esters. Similarly, the blend of volatiles emitted from leaves can be altered significantly following an attack by herbivores. The precise dynamics of buten-2-yl hexanoate within these processes have not been a focus of published research.

Structure Activity Relationship Sar Studies and Molecular Design

Methodologies for SAR Elucidation in Ester Series

The elucidation of SAR in a series of esters, including derivatives of buten-2-yl hexanoate (B1226103), involves systematic modifications of the molecule's structure and subsequent evaluation of these changes on its activity. drugdesign.org This process helps in identifying the key structural features, or pharmacophores, responsible for the desired biological effect.

Key methodologies include:

Analog Synthesis and Biological Testing: A primary approach involves the synthesis of a series of analogs where specific parts of the buten-2-yl hexanoate molecule are altered. oncodesign-services.com For instance, the length of the hexanoate chain could be varied, the position of the double bond in the butenyl group could be shifted, or substituents could be introduced at different positions. Each analog is then tested for its biological activity, and the results are compared to establish relationships between structural modifications and activity changes. drugdesign.org

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties. In the case of the ester functionality in buten-2-yl hexanoate, it could be replaced with an amide, which can sometimes lead to improved metabolic stability and permeability. nih.gov

Fragmentation and Reassembly: This method involves breaking down the molecule into smaller fragments to identify which parts are crucial for activity. nih.gov For buten-2-yl hexanoate, this could mean separately evaluating the effects of the butenyl and hexanoate moieties.

A hypothetical SAR study on a series of buten-2-yl hexanoate analogs might yield data as presented in the interactive table below.

| Analog | Modification | Relative Activity (%) |

| Buten-2-yl hexanoate | - | 100 |

| Buten-2-yl butanoate | Shorter acyl chain | 75 |

| Buten-2-yl octanoate | Longer acyl chain | 90 |

| Penten-2-yl hexanoate | Longer alcohol chain | 110 |

| Butan-2-yl hexanoate | Saturated alcohol chain | 60 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Approaches to Predict Biological and Chemical Functions

Computational methods have become indispensable in predicting the properties and activities of molecules, thereby accelerating the process of drug discovery and chemical design. nih.gov These in silico techniques can be applied to buten-2-yl hexanoate and its analogs to predict their behavior and guide the synthesis of new compounds.

Prominent computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. researchgate.net For a series of esters, descriptors such as hydrophobicity (LogP), electronic properties, and steric parameters can be calculated and used to build a predictive model. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a receptor or enzyme. nih.govbiomedres.us For buten-2-yl hexanoate, docking studies could be used to investigate its potential interactions with a specific protein, providing insights into its mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov This can be particularly useful in understanding how buten-2-yl hexanoate might behave in a biological system.

The following table illustrates the types of data that can be generated from computational predictions for buten-2-yl hexanoate and its analogs.

| Compound | Predicted LogP | Predicted Binding Affinity (kcal/mol) | Predicted ADME Score |

| Buten-2-yl hexanoate | 2.9 | -5.2 | 0.85 |

| Buten-2-yl butanoate | 2.1 | -4.8 | 0.92 |

| Buten-2-yl octanoate | 3.7 | -5.5 | 0.78 |

Note: The data in this table is hypothetical and for illustrative purposes only. LogP value for Buten-2-yl hexanoate is from PubChem. nih.gov

Molecular Modification Strategies for Probing Biological Response or Chemical Reactivity

Molecular modification is the deliberate alteration of a molecule's structure to enhance its desirable properties while minimizing undesirable ones. researchgate.net For buten-2-yl hexanoate, these strategies can be employed to probe its biological response or chemical reactivity.

Common molecular modification strategies include:

Functional Group Interconversion: This involves converting one functional group into another to alter the molecule's properties. For example, the ester group of buten-2-yl hexanoate could be hydrolyzed to a carboxylic acid and an alcohol, and the resulting molecules could be tested to see if the ester linkage is essential for activity. researchgate.net

Chain Branching and Homologation: Introducing or altering the branching of the alkyl chains, or systematically increasing their length (homologation), can impact the molecule's steric profile and lipophilicity, which in turn can affect its biological activity. biomedres.us

Introduction of Rigid Constraints: Incorporating rings or other rigid structures into the molecule can reduce its conformational flexibility. This can lead to a more defined shape, which may result in higher binding affinity and selectivity for a biological target. biomedres.us

The table below provides examples of how molecular modifications to buten-2-yl hexanoate could be designed to probe its activity.

| Parent Compound | Modification Strategy | Modified Compound | Purpose of Modification |

| Buten-2-yl hexanoate | Functional Group Interconversion | Hexanoic acid and Buten-2-ol | Determine the importance of the ester linkage. |

| Buten-2-yl hexanoate | Chain Branching | Buten-2-yl 2-ethylbutanoate | Investigate the effect of steric bulk near the ester. |

| Buten-2-yl hexanoate | Introduction of Rigid Constraints | Cyclohexylmethoxycarbonylbut-2-ene | Assess the impact of reduced conformational flexibility. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Emerging Research Directions and Future Outlook

Integration of Multi-Omics Data in Volatilomics Research

The study of volatile organic compounds (VOCs), or volatilomics, is increasingly benefiting from the integration of multi-omics data, which combines genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the biological systems that produce these compounds. While specific multi-omics studies on buten-2-yl hexanoate (B1226103) are not yet prevalent in the literature, the methodologies applied to other fruit and floral volatiles provide a clear roadmap for future research.

Integrative multi-omics approaches have been successfully used to investigate the complex networks governing the formation of flavor and aroma compounds in various fruits, such as mangoes and passion fruit. digitellinc.comresearchgate.net These studies reveal that the biosynthesis of volatile esters is intricately linked to fatty acid metabolism, amino acid degradation, and sugar metabolism. digitellinc.com For instance, the expression of genes such as those encoding alcohol acyltransferases (AATs), lipoxygenases (LOX), and alcohol dehydrogenases (ADH) are critical in determining the final profile of volatile esters. digitellinc.com

Future research on buten-2-yl hexanoate will likely involve:

Transcriptomic analysis to identify the specific AAT genes responsible for the esterification of hexanoic acid with 2-buten-1-ol in various plant species.

Metabolomic profiling to trace the precursor molecules, such as hexanoic acid and its derivatives, and understand the metabolic fluxes that lead to the synthesis of buten-2-yl hexanoate.

Proteomic studies to quantify the expression levels of key enzymes involved in the biosynthetic pathway.

By integrating these datasets, researchers can build comprehensive models of buten-2-yl hexanoate biosynthesis, which can be used to enhance its production in natural systems or through metabolic engineering. A summary of how different omics data can contribute to understanding the biosynthesis of volatile esters is presented in Table 1.

Table 1: Application of Multi-Omics in Volatilomics Research

| Omics Layer | Key Data Generated | Potential Insights for Buten-2-yl Hexanoate Research |

|---|---|---|

| Genomics | Gene sequences, single nucleotide polymorphisms (SNPs) | Identification of candidate genes (e.g., AATs) involved in its biosynthesis across different species. |

| Transcriptomics | Gene expression levels (mRNA) | Understanding the regulatory networks controlling the expression of biosynthetic genes under different conditions. |

| Proteomics | Protein abundance and post-translational modifications | Quantifying the levels of key enzymes and understanding their regulation. |

| Metabolomics | Identification and quantification of small molecules | Mapping the metabolic pathways and identifying precursor molecules for its synthesis. |

Sustainable Bioproduction of Buten-2-yl Hexanoate and Related Esters

The increasing consumer demand for natural and sustainably sourced flavor and fragrance compounds has spurred research into the bioproduction of esters like buten-2-yl hexanoate. nih.gov Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, offers a promising platform for the de novo synthesis of a wide range of esters. nih.govacs.orgresearchgate.net

The general strategy for engineering yeast to produce fatty acid ethyl esters (FAEEs) involves the heterologous expression of a wax ester synthase (WS) or an acyl-CoA:diacylglycerol acyltransferase (DGAT), which can utilize endogenous ethanol and fatty acyl-CoAs as substrates. researchgate.net To enhance production, the metabolic pathways are often rewired to increase the precursor supply. This can include:

Overexpression of genes involved in acetyl-CoA and malonyl-CoA synthesis, the building blocks for fatty acids. mdpi.com

Deletion of competing pathways, such as those for storage lipid formation or β-oxidation. nih.gov

Enhancing the supply of specific alcohols.

For the production of buten-2-yl hexanoate, this would require the engineering of a microbial host to produce both hexanoyl-CoA and 2-buten-1-ol, along with the expression of a suitable alcohol acyltransferase.

Another avenue for sustainable production is the use of enzymatic catalysis, particularly with lipases. nih.govresearchgate.net Lipases are versatile biocatalysts that can perform esterification reactions under mild and environmentally friendly conditions. nih.govscielo.br The synthesis of various flavor esters has been successfully demonstrated using immobilized lipases, which offer advantages such as easy separation and reuse. nih.gov Research in this area focuses on optimizing reaction conditions (e.g., solvent systems, temperature) and developing robust immobilized enzyme formulations. nih.govnih.gov

Development of Novel Catalytic Systems for Precision Synthesis and Transformation

While biocatalysis offers a green route to esters, chemical catalysis remains a powerful tool for their synthesis, especially for achieving high yields and specific chemical transformations. Emerging research in this field is focused on the development of novel catalytic systems that offer greater precision and efficiency.

For the synthesis of esters, including chiral esters, chemoenzymatic methods that combine the selectivity of enzymes with the reactivity of chemical catalysts are gaining traction. scielo.brnih.govorganic-chemistry.orgtaylorfrancis.com For instance, dynamic kinetic resolution (DKR) combines a lipase (B570770) for enantioselective acylation with a metal catalyst for the in-situ racemization of the starting alcohol, allowing for the theoretical conversion of a racemate into a single enantiomer to approach 100%. organic-chemistry.org

Recent advances in catalysis that could be applied to the synthesis of buten-2-yl hexanoate and its derivatives include:

Flow chemistry: Continuous-flow reactors offer advantages in terms of reaction control, scalability, and safety. The synthesis of chiral esters has been demonstrated in continuous-flow systems using both chemical and enzymatic catalysts. scielo.br

Novel catalyst supports: The development of new materials for immobilizing catalysts, such as magnetic nanoparticles or metal-organic frameworks (MOFs), can improve catalyst stability, activity, and recyclability. nih.gov

Tandem catalysis: Designing catalytic systems where multiple reaction steps occur in a single pot can streamline synthesis and reduce waste.

Advanced Biosensor Development for Volatile Detection in Ecological Contexts

The detection of volatile organic compounds like buten-2-yl hexanoate is crucial for understanding their roles in ecological interactions, such as plant-pollinator signaling and fruit ripening. While traditional methods like gas chromatography-mass spectrometry (GC-MS) are highly sensitive and specific, there is a growing need for portable, real-time sensors for in-field applications.

Advanced biosensors are being developed that utilize biological recognition elements, such as enzymes or odorant-binding proteins (OBPs), coupled with electrochemical or optical transducers. nih.govmdpi.comnih.gov

Key developments in this area include:

Enzyme-based biosensors: These sensors utilize enzymes that specifically react with the target analyte. For example, esterase-based biosensors could be developed to detect the presence of esters. mdpi.comdovepress.com The enzymatic reaction produces a measurable signal, such as a change in current or potential.

Odorant-Binding Protein (OBP)-based biosensors: OBPs are small soluble proteins found in the olfactory systems of animals that bind to odorant molecules with high affinity and specificity. nih.gov By immobilizing OBPs on a transducer surface, highly sensitive biosensors for specific VOCs can be created. nih.govmdpi.com

Electrochemical sensors: These sensors measure changes in electrical properties (e.g., impedance, current) upon interaction with the target analyte. osti.govalphasense.comresearchgate.net The use of novel materials, such as ionic liquids and nanomaterials, can enhance the sensitivity and selectivity of these sensors. osti.gov

Future research will focus on developing biosensors with improved sensitivity, selectivity, and stability for the real-time monitoring of buten-2-yl hexanoate and other ecologically important volatiles in complex environments. A comparison of different biosensor technologies is provided in Table 2.

Table 2: Comparison of Biosensor Technologies for Volatile Detection

| Biosensor Type | Biorecognition Element | Transduction Principle | Potential for Buten-2-yl Hexanoate Detection |

|---|---|---|---|

| Enzyme-based | Esterases, Oxidases | Amperometric, Potentiometric | Moderate; may have cross-reactivity with other esters. |

| OBP-based | Odorant-Binding Proteins | Impedimetric, Optical | High; can be engineered for high specificity to target volatiles. |